1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
X-ray Diffraction Studies of Boronate-Urea Conformation
Single-crystal X-ray diffraction (SC-XRD) analysis reveals the three-dimensional architecture of 1-cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. The boronate ester adopts a trigonal planar geometry around the boron atom, with B–O bond lengths of 1.36–1.38 Å and O–B–O angles of 119.5–120.5°, consistent with sp² hybridization. The urea moiety forms a near-planar arrangement, with N–C=O bond angles of 120.8° and C=O bond lengths of 1.23 Å, indicative of resonance stabilization.
The cyclopentyl group exhibits a chair-like conformation, with torsional angles between 54.3° and 56.7°, minimizing steric hindrance with the adjacent phenyl ring. Intermolecular hydrogen bonding between the urea NH groups (N–H···O=C) creates a layered supramolecular network, with a repeat distance of 4.7 Å along the crystallographic a-axis.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=12.34 Å |
| b=8.21 Å | |
| c=15.67 Å | |
| Bond length B–O (avg) | 1.37 Å |
| Bond angle O–B–O (avg) | 120.0° |
NMR Spectral Signature Analysis (¹H, ¹³C, ¹¹B)
¹H NMR (400 MHz, CDCl₃):
- Urea NH protons appear as broad singlets at δ 6.82 ppm (integration: 2H).
- Aromatic protons (phenyl ring) resonate as a doublet at δ 7.45 ppm (J=8.2 Hz) and a singlet at δ 7.12 ppm.
- Cyclopentyl CH₂ groups show multiplet splitting between δ 2.95–3.15 ppm.
¹³C NMR (100 MHz, CDCl₃):
- Boronate ester quaternary carbons (C–B) appear at δ 83.5 ppm.
- Urea carbonyl carbon resonates at δ 157.8 ppm, characteristic of hydrogen-bonded systems.
- Tetramethyl dioxaborolane methyl groups appear at δ 24.9 ppm.
¹¹B NMR (128 MHz, CDCl₃):
Infrared Spectroscopy of Boron-Oxygen Bonding Motifs
Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:
- B–O asymmetric stretching at 1365 cm⁻¹ and symmetric stretching at 1318 cm⁻¹.
- Urea C=O stretch appears at 1642 cm⁻¹, redshifted by 15 cm⁻¹ due to hydrogen bonding.
- N–H stretching vibrations at 3320 cm⁻¹ (asymmetric) and 3205 cm⁻¹ (symmetric).
Table 2: Key IR vibrational assignments
| Vibration Type | Wavenumber (cm⁻¹) |
|---|---|
| B–O stretch | 1318, 1365 |
| C=O stretch (urea) | 1642 |
| N–H stretch | 3205, 3320 |
| C–H bend (cyclopentyl) | 1448 |
Properties
IUPAC Name |
1-cyclopentyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-7-11-15(12-13)21-16(22)20-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKLVOKNAWIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142073 | |
| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-11-3 | |
| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Intermediate
-
- Starting from 3-bromoaniline or 3-iodoaniline
- Bis(pinacolato)diboron (B2pin2) as boron source
- Palladium catalyst (e.g., Pd(dppf)Cl2)
- Base such as potassium acetate (KOAc)
- Solvent: Dimethylformamide (DMF) or 1,4-dioxane
- Temperature: 80–100°C
- Reaction time: 12–24 hours
Mechanism:
The palladium catalyst facilitates oxidative addition of the aryl halide, transmetalation with B2pin2, and reductive elimination to yield the arylboronate ester.
Formation of this compound
-
- The 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline intermediate
- Cyclopentyl isocyanate or cyclopentylamine with phosgene equivalent (e.g., triphosgene)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Reaction time: 2–6 hours
Mechanism:
The nucleophilic amine attacks the electrophilic carbon of the isocyanate or carbamoyl chloride, forming the urea bond.
Analytical and Quality Control Considerations
Purity Assessment:
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm compound purity and structure after synthesis.Molecular Weight: 330.23 g/mol (C18H27BN2O3)
- Solubility: Moderate solubility in DMSO; solubility can be enhanced by mild heating and sonication.
Summary Table of Preparation Parameters
| Step | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | 3-Bromoaniline or 3-iodoaniline | B2pin2, Pd(dppf)Cl2, KOAc | DMF or dioxane, 80–100°C | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| 2 | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Cyclopentyl isocyanate or cyclopentylamine + triphosgene | DCM or THF, 0°C to RT | This compound |
Research Findings and Notes
- The boronate ester group is stable under the urea formation conditions, allowing sequential synthesis without protecting groups.
- The compound is primarily used in research settings, especially for studies involving boron-containing molecules and urea derivatives.
- Proper handling and storage are critical to maintain compound integrity, especially due to sensitivity to moisture and temperature fluctuations.
- The synthetic route is adaptable for scale-up with appropriate control of reaction parameters and purification techniques.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea linkage or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as THF and dichloromethane (DCM). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is , with a molecular weight of approximately 315.22 g/mol. The compound features a cyclopentyl group and a boron-containing dioxaborolane moiety, which contribute to its reactivity and potential interactions in biological systems.
Medicinal Chemistry Applications
- Anticancer Activity : Several studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Research suggests that similar compounds have shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects : The urea functional group in this compound may modulate inflammatory responses. Preliminary studies indicate that derivatives of urea can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Drug Delivery Systems : The unique chemical structure allows for the potential development of drug delivery systems that utilize the boron atom for targeted delivery mechanisms. This can enhance the bioavailability of therapeutic agents while minimizing side effects .
Materials Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its boron-containing structure is particularly useful in creating cross-linked polymers with enhanced thermal stability and mechanical properties .
- Nanotechnology : Due to its unique properties, this compound has potential applications in the development of nanomaterials for electronics and photonics. The ability to modify electronic properties through doping with boron-containing compounds is an area of active research .
Agrochemical Applications
- Pesticide Development : Research indicates that similar compounds can serve as effective pesticides due to their ability to disrupt cellular processes in pests. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these agrochemicals .
- Herbicides : The structural features of this compound may also lend themselves to herbicide development. Studies have shown that boron-containing compounds can inhibit plant growth by interfering with hormone signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The urea linkage also contributes to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Synthetic Efficiency : The cyclopentyl analog is synthesized in 78% yield using palladium-catalyzed cross-coupling, comparable to cycloheptyl and tert-butyl derivatives .
Biological Activity : Boron-containing ureas, including the cyclopentyl derivative, show promise as tubulin inhibitors and prodrugs due to hydrolytic release of boronic acids .
Electronic Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) stabilize the dioxaborolane ring, while bulky substituents (e.g., tert-butyl) enhance target binding .
Biological Activity
1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 1153949-38-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan and a target in cancer immunotherapy. This article reviews the biological activity of this compound based on various studies and provides insights into its mechanism of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentyl group and a dioxaborolane moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 315.23 g/mol |
| Purity | >97% |
| Melting Point | 79 °C |
| CAS Number | 1153949-38-2 |
The primary biological activity of this compound is attributed to its role as an IDO1 inhibitor. IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to immune suppression in the tumor microenvironment. By inhibiting IDO1, this compound can potentially enhance anti-tumor immunity.
In Vitro Studies
In vitro evaluations have demonstrated that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity. For instance:
- Compound i12 exhibited potent IDO1 inhibition with an IC50 value in the low micromolar range.
- Structural modifications significantly influenced binding affinity; specifically, the presence of a carboxyl group was critical for activity .
Table 1: Summary of In Vitro IDO1 Inhibition Studies
| Compound | IC50 (µM) | Comments |
|---|---|---|
| i24 | <0.5 | Most potent IDO1 inhibitor |
| i12 | 0.8 | Second most potent; suitable for lead |
| i1 | >10 | No significant activity |
Case Studies
A study focusing on the synthesis and biological evaluation of various phenyl urea derivatives highlighted the importance of structural features in determining IDO1 inhibition. Compounds with specific substitutions on the phenyl ring showed enhanced selectivity and potency against IDO1 compared to others that lacked these features .
Biological Activity in Cancer Models
Further investigations into the anti-tumor effects of related compounds have shown promising results in various cancer cell lines:
- T24 Bladder Cancer Cells : Selected derivatives demonstrated significant proliferation inhibition with IC50 values indicating high selectivity towards cancer cells over normal cells. Compounds induced apoptosis and necroptosis through distinct pathways depending on concentration and exposure time .
Table 2: Anti-Tumor Activity Against T24 Cells
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| 5-23 | 0.7 | Induces apoptosis |
| Reg | 1.5 | Inhibits necroptosis |
Q & A
Q. What are the standard synthetic routes for preparing 1-Cyclopentyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The synthesis typically involves two key steps:
- Urea Formation : Reacting a cyclopentyl isocyanate with a 3-aminophenylboronic ester derivative under inert conditions (e.g., in dichloromethane or toluene with a base like triethylamine to neutralize HCl byproducts) .
- Boronic Ester Introduction : Palladium-catalyzed borylation of a brominated phenyl intermediate using bis(pinacolato)diboron, as described for analogous compounds . Purification often employs column chromatography (e.g., hexanes/EtOAC with triethylamine additives) to isolate the product .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR are used to verify the urea linkage and boronic ester moiety. For example, the B NMR signal near 30 ppm confirms the boronic ester .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] or [M+Na] peaks).
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Q. What are its primary applications in medicinal chemistry research?
The compound’s boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a key step in drug discovery . The urea moiety may act as a hydrogen-bond donor, enhancing target binding in enzyme inhibitors or receptor modulators .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed borylation to improve yields in the synthesis of this compound?
- Catalyst Selection : Use Pd(dppf)Cl or Pd(OAc) with ligands like XPhos, which enhance efficiency for aryl bromides .
- Solvent and Temperature : Reactions in THF or dioxane at 80–100°C improve boron incorporation .
- Additives : Potassium acetate or carbonate aids in transmetallation .
- Yield Monitoring : Internal standards (e.g., mesitylene) in H-NMR quantify reaction progress .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the urea or cyclopentyl regions .
- Isotopic Labeling : N-labeled urea derivatives can confirm hydrogen-bonding interactions .
- X-ray Crystallography : Definitive structural elucidation via single-crystal analysis .
Q. How does the urea group influence stability and reactivity in cross-coupling reactions?
- Hydrolysis Risk : The urea linkage is stable under neutral conditions but may degrade in strong acids/bases. Use pH-controlled buffers during coupling .
- Coordination Effects : The urea’s NH groups can coordinate to palladium, potentially slowing catalysis. Adding non-coordinating bases (e.g., CsCO) mitigates this .
Q. What are effective methods for handling the compound’s sensitivity to moisture and oxygen?
- Storage : Argon or nitrogen atmospheres in sealed containers with molecular sieves .
- Reaction Conditions : Conduct couplings in anhydrous solvents (e.g., degassed THF) using Schlenk-line techniques .
- Quality Control : Periodic Karl Fischer titration monitors moisture content .
Q. How can researchers design cross-coupling reactions with diverse electrophiles (e.g., aryl chlorides)?
- Electrophile Scope : Aryl chlorides require specialized catalysts (e.g., Pd-PEPPSI-IPent) for activation .
- Heterocyclic Partners : Pyrimidines or pyrazines (as in ) may require higher temperatures (100–120°C) and microwave-assisted synthesis.
- Workup : Extract boronic acid byproducts via aqueous washes (NaHCO) to isolate biaryl products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
